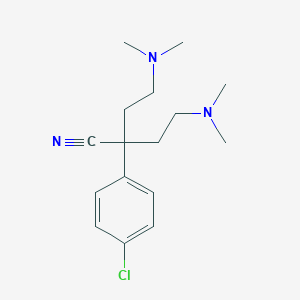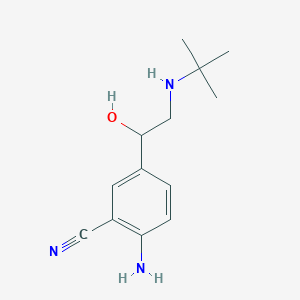
Cimbutérol
Vue d'ensemble
Description
Le Cimbutérol est un agoniste des récepteurs β-adrénergiques, principalement connu pour son utilisation en médecine vétérinaire afin de favoriser la croissance et d'améliorer l'efficacité alimentaire du bétail . C'est un composé puissant avec une formule moléculaire de C13H19N3O et un poids moléculaire de 233,31 g/mol . Le this compound est structurellement similaire à d'autres agonistes β-adrénergiques comme le clenbutérol et la ractopamine .
Applications De Recherche Scientifique
Cimbuterol has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Cimbuterol is primarily an agonist of β-adrenergic receptors (β-ARs) . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .
Mode of Action
Cimbuterol, similar to salbutamol in some structural respects, interacts with its targets, the β2-adrenergic receptors, by stimulating adenylyl cyclase activity . This stimulation ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .
Biochemical Pathways
The activation of adenylyl cyclase by β2-adrenergic receptor agonists like Cimbuterol leads to an increase in the production of cyclic adenosine monophosphate (cAMP) . The action of cAMP involves activating protein kinases, which transfer gamma-phosphate from AMP to various proteins, phosphorylating them by binding them to serine or threonine, and thereby changing their activity .
Result of Action
The primary result of Cimbuterol’s action is the relaxation of smooth muscles in the bronchioles . This effect makes it useful as a bronchodilator in the treatment of respiratory conditions .
Action Environment
The action, efficacy, and stability of Cimbuterol can be influenced by various environmental factors. For instance, it has been found in pork products, suggesting that it might be used illicitly to promote growth and improve feed efficiency in livestock . The presence of Cimbuterol in such an environment could potentially lead to its ingestion by humans, with unknown effects . Therefore, it’s crucial to consider the environment in which Cimbuterol is used or found when evaluating its action and potential impacts.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Cimbuterol, with the molecular formula C13H19N3O, has a molecular weight of 233.31 . It interacts with β-adrenergic receptors, which are proteins that respond to epinephrine and norepinephrine hormones . The nature of these interactions involves the binding of Cimbuterol to these receptors, triggering a series of biochemical reactions .
Cellular Effects
Cimbuterol’s primary cellular effect is its interaction with β-adrenergic receptors, leading to various cellular responses. For instance, it can influence cell function by impacting cell signaling pathways and gene expression . It has also been associated with changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cimbuterol involves its binding to β-adrenergic receptors, which triggers a cascade of events at the molecular level . This includes the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . The increase in cAMP activates protein kinases, which phosphorylate various proteins, altering their activity .
Dosage Effects in Animal Models
The effects of Cimbuterol can vary with different dosages in animal models .
Metabolic Pathways
Given its role as a β-adrenergic agonist, it is likely involved in pathways related to adrenergic signaling .
Transport and Distribution
It is known that β-adrenergic agonists like Cimbuterol can be distributed throughout the body, affecting various tissues .
Subcellular Localization
Given its role as a β-adrenergic agonist, it is likely that it interacts with β-adrenergic receptors located on the cell membrane .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Cimbutérol implique la réaction du 2-amino-5-bromobenzonitrile avec la tert-butylamine en présence d'une base appropriée. La réaction se déroule par substitution nucléophile, suivie d'une réduction pour donner le produit final . Les conditions réactionnelles impliquent généralement des températures allant de 50°C à 100°C et l'utilisation de solvants comme le dichlorométhane ou le méthanol .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final. L'utilisation de techniques de chromatographie liquide haute performance (HPLC) et de chromatographie en phase gazeuse (GC) est courante pour l'assurance qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le Cimbutérol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent convertir le this compound en son alcool correspondant.
Substitution : Les réactions de substitution nucléophile peuvent modifier le cycle aromatique du this compound.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs tels que l'hydroxyde de sodium (NaOH) et la tert-butylamine sont employés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et aminés du this compound .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme étalon pour la détection des résidus vétérinaires dans la viande animale par LC-MS/MS.
Industrie : Utilisé dans l'industrie de l'élevage pour améliorer la croissance et l'efficacité alimentaire.
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs β-adrénergiques, ce qui conduit à l'activation de l'adénylyl cyclase et à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) . Cette activation entraîne la relaxation des muscles lisses, une augmentation de la fréquence cardiaque et une amélioration de la lipolyse. Les principales cibles moléculaires sont les récepteurs β2-adrénergiques, qui sont impliqués dans la régulation des fonctions métaboliques et cardiovasculaires .
Comparaison Avec Des Composés Similaires
Le Cimbutérol est souvent comparé à d'autres agonistes β-adrénergiques tels que :
Clenbutérol : Similaire en structure et en fonction, mais avec une demi-vie plus longue et des effets plus puissants.
Ractopamine : Utilisé dans le bétail à des fins similaires, mais avec un statut réglementaire et des profils de sécurité différents.
Cimaterol : Un autre agoniste β-adrénergique avec des effets comparables, mais des propriétés pharmacocinétiques différentes.
Le this compound est unique en raison de sa forte puissance et de son affinité de liaison spécifique pour les récepteurs β2-adrénergiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
IUPAC Name |
2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQAXQGZIBJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388626 | |
| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54239-39-3 | |
| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cimbuterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


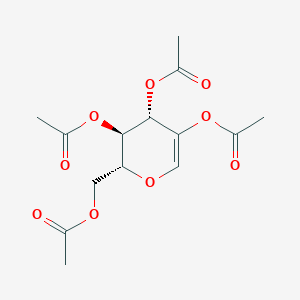
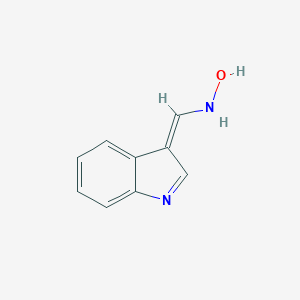
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)
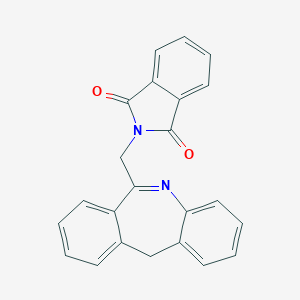
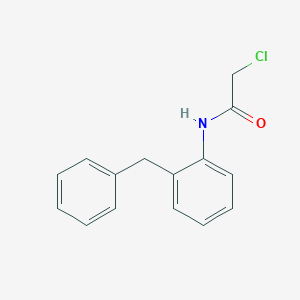
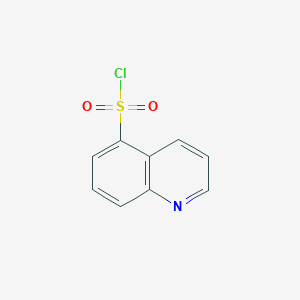
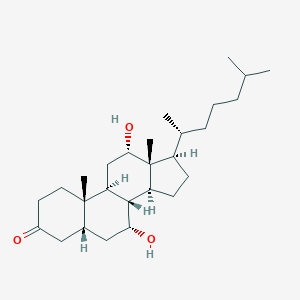
![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
